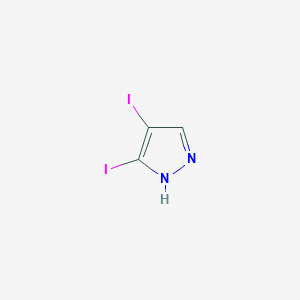

3,4-Diiodo-1H-pyrazole

Vue d'ensemble

Description

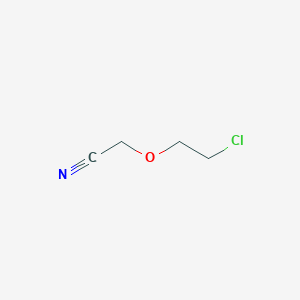

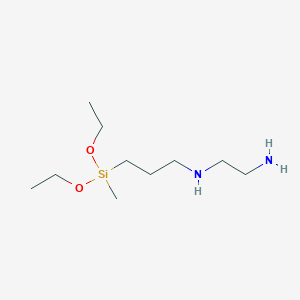

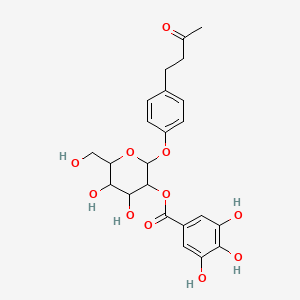

“3,4-Diiodo-1H-pyrazole” is a member of pyrazoles and an organoiodine compound . It is a valuable intermediate for the synthesis of biologically active compounds .

Synthesis Analysis

The synthesis of “3,4-Diiodo-1H-pyrazole” involves iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . There are also other methods for the synthesis of pyrazole derivatives, such as the multicomponent synthesis of heterocyclic compounds .

Molecular Structure Analysis

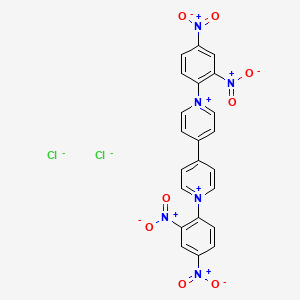

The molecular weight of “3,4-Diiodo-1H-pyrazole” is 319.87 . The InChI key is NQFPCGSUWQGQNW-UHFFFAOYSA-N .

Chemical Reactions Analysis

Pyrazole derivatives, including “3,4-Diiodo-1H-pyrazole”, have diverse and valuable synthetical, biological, and photophysical properties . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Physical And Chemical Properties Analysis

The physical form of “3,4-Diiodo-1H-pyrazole” is solid . It should be stored at ambient temperature .

Applications De Recherche Scientifique

1. Synthesis of Substituted-3-Iodo-1H-Pyrazole Derivatives

- Summary of Application: This research focuses on the synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions .

- Methods of Application: The study involves the protection reaction of N-H bond in substituted 3-iodo-1H-pyrazole derivatives with ethyl vinyl ether and migration of ethoxyethyl protecting group . The synthetic possibilities of Sonogashira cross-coupling reactions of substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives with phenylacetylene were studied and evaluated .

- Results or Outcomes: The research led to the development of a convenient synthetic route for preparation of valuable synthetic intermediates .

2. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications

- Summary of Application: Pyrazoles have a wide range of applications in various scientific fields. They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

- Methods of Application: The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results or Outcomes: The chapter discusses the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

3. Pyrazoles as Transition Metal Chemosensors

- Summary of Application: Pyrazoles and their derivatives are used in constructing ordered porous materials with physicochemical characteristics such as chemosensors . These chemosensors are known for their remarkable photophysical, pH sensitivity, solvatochromic, ion detection, high quantum yields and nonlinear optical behavior .

- Methods of Application: Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg 2+ ions . Pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn 2+ and Fe 3+ ions respectively . Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging .

- Results or Outcomes: This research provides an overview on applications of pyrazoles in transition metal chemosensors .

4. Biological Activities of Pyrazole Derivatives

- Summary of Application: Pyrazoles are designated as anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant antiviral agents as well as inhibitors of protein glycation .

- Methods of Application: The application involves the use of pyrazole derivatives in the formulation of drugs for various diseases .

- Results or Outcomes: The research provides an overview of the wide range of biological activities of pyrazole derivatives .

5. Pyrazolines as Alkaloids, Vitamins, Pigments

- Summary of Application: Pyrazolines find their application as alkaloids, vitamins, pigments, and so on . Antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) was the first pyrazoline derivative used in the management of inflammation and pain .

- Methods of Application: The application involves the use of pyrazoline derivatives in the formulation of various biochemical compounds .

- Results or Outcomes: The research provides an overview of the wide range of biochemical applications of pyrazoline derivatives .

6. Pyrazole Derivatives as Chemosensors

- Summary of Application: Pyrazole derivatives have been used to construct chemosensors for the detection of transition metals . These chemosensors are known for their remarkable photophysical, pH sensitivity, solvatochromic, ion detection, high quantum yields, and nonlinear optical behavior .

- Methods of Application: Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg 2+ ions . Pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn 2+ and Fe 3+ ions respectively . Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging .

- Results or Outcomes: This research provides an overview on applications of pyrazoles in transition metal chemosensors .

Safety And Hazards

The safety information for “3,4-Diiodo-1H-pyrazole” includes several hazard statements: H302+H312+H332;H315;H319;H335 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Orientations Futures

Propriétés

IUPAC Name |

4,5-diiodo-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2I2N2/c4-2-1-6-7-3(2)5/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFPCGSUWQGQNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572029 | |

| Record name | 4,5-Diiodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diiodo-1H-pyrazole | |

CAS RN |

6645-70-1 | |

| Record name | 4,5-Diiodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1590820.png)

![Triethoxy[5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl]silane](/img/structure/B1590839.png)